2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine
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Overview
Description
2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a hydroxyimino group, a nitrophenyl group, and an indole core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The hydroxyimino group can be introduced through the reaction of the corresponding aldehyde with hydroxylamine, while the nitrophenyl group can be added via nitration reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The indole core is known to interact with multiple receptors and enzymes, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-(hydroxyimino)methyl]-N-(4-nitrophenyl)-1H-indol-3-amine include other indole derivatives with different substituents. For example:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-nitroindole: Another nitro-substituted indole with different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(NE)-N-[[3-(4-nitroanilino)-1H-indol-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C15H12N4O3/c20-16-9-14-15(12-3-1-2-4-13(12)18-14)17-10-5-7-11(8-6-10)19(21)22/h1-9,17-18,20H/b16-9+ |
InChI Key |
PLQLYJCHBJSIJE-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)/C=N/O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=NO)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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